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Introduction
In the contemporary drug discovery and development landscape, the early assessment of a

compound's pharmacological and safety profile is paramount to de-risk projects and reduce

costly late-stage failures. In silico predictive models have emerged as indispensable tools,

offering a rapid and cost-effective means to evaluate the Absorption, Distribution, Metabolism,

Excretion, and Toxicity (ADMET) properties of novel chemical entities before their synthesis.[1]

[2][3][4] This technical guide provides a comprehensive overview of the predicted

physicochemical and ADMET properties of 2-m-Tolyloxazole, a heterocyclic organic

compound with potential applications in medicinal chemistry.

The predictions presented herein are generated using a consensus of well-established and

validated computational models, including SwissADME, pkCSM, and admetSAR.[2][5][6][7][8]

[9][10][11][12] These platforms leverage vast datasets of experimentally determined properties

to build robust quantitative structure-activity relationship (QSAR) models.[2] By analyzing the

chemical structure of 2-m-Tolyloxazole, these tools can forecast its behavior in biological

systems, providing critical insights for lead optimization and candidate selection.

This document serves as a practical guide for researchers, offering a detailed summary of

predicted properties in structured tables, outlining the methodologies behind these predictions,

and visualizing the computational workflows involved.
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Predicted Physicochemical Properties
The physicochemical characteristics of a molecule are fundamental determinants of its

pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (logP), solubility,

and polar surface area (PSA) directly influence a compound's ability to be absorbed, distributed

to its target, and subsequently eliminated from the body. The predicted physicochemical

properties of 2-m-Tolyloxazole are summarized in Table 1.

Property Predicted Value Unit Method/Tool

Molecular Formula C14H11NO - -

Molecular Weight 209.25 g/mol SwissADME

Canonical SMILES
Cc1cccc(c1)c2nc3ccc

cc3o2
- -

LogP (Consensus) 3.85 - SwissADME

Water Solubility

(LogS)
-4.51 log(mol/L) SwissADME

Water Solubility 3.09e-02 mg/mL SwissADME

Topological Polar

Surface Area (TPSA)
21.59 Å² SwissADME

Number of Hydrogen

Bond Acceptors
2 - SwissADME

Number of Hydrogen

Bond Donors
0 - SwissADME

Number of Rotatable

Bonds
1 - SwissADME

Molar Refractivity 64.31 - SwissADME

Table 1: Predicted Physicochemical Properties of 2-m-Tolyloxazole.

Predicted Pharmacokinetic (ADME) Properties
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The ADME profile of a drug candidate dictates its concentration and persistence in the body,

ultimately influencing its efficacy and potential for adverse effects. In silico ADMET prediction is

a critical component of modern drug discovery, enabling the early identification of liabilities that

could lead to clinical failure. The predicted ADME properties of 2-m-Tolyloxazole are detailed

in Table 2.
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Parameter Prediction Confidence/Score Method/Tool

Absorption

Human Intestinal

Absorption
High - SwissADME

Caco-2 Permeability High - SwissADME

P-glycoprotein

Substrate
No - SwissADME

Distribution

Volume of Distribution

(VDss)
0.351 log L/kg pkCSM

Blood-Brain Barrier

(BBB) Permeability
Yes - SwissADME

CNS Permeability -1.758 logPS pkCSM

Fraction Unbound in

Plasma
0.123 - pkCSM

Metabolism

CYP1A2 Inhibitor No - SwissADME

CYP2C19 Inhibitor No - SwissADME

CYP2C9 Inhibitor Yes - SwissADME

CYP2D6 Inhibitor No - SwissADME

CYP3A4 Inhibitor Yes - SwissADME

Excretion

Total Clearance 0.493 log ml/min/kg pkCSM

Renal OCT2

Substrate
No - pkCSM

Table 2: Predicted ADME Properties of 2-m-Tolyloxazole.
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Predicted Toxicological Properties
Early assessment of potential toxicity is crucial to prevent the progression of compounds that

may have harmful effects. Computational toxicology models can predict a range of toxicity

endpoints, from mutagenicity to organ-specific toxicities. The predicted toxicological profile of 2-
m-Tolyloxazole is presented in Table 3.

Endpoint Prediction Probability/Score Method/Tool

AMES Mutagenicity Non-mutagen - admetSAR

Carcinogenicity Non-carcinogen 0.73 admetSAR

hERG I Inhibitor No - pkCSM

hERG II Inhibitor No - pkCSM

Minnow Toxicity 3.589 -log(mM) pkCSM

T. pyriformis Toxicity 0.987 -log(ug/L) pkCSM

Skin Sensitisation No - pkCSM

Table 3: Predicted Toxicological Properties of 2-m-Tolyloxazole.

Methodologies and Experimental Protocols
The in silico predictions presented in this guide are based on the methodologies implemented

in the following publicly accessible web-based tools:

SwissADME: This tool provides a comprehensive analysis of physicochemical properties,

pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5][7][9][13] The

predictions are based on a combination of established computational methods and in-house

developed models. For instance, the consensus LogP is an average of multiple predictive

models, and the BOILED-Egg model provides an intuitive visualization of gastrointestinal

absorption and brain penetration.[5]

pkCSM: This platform utilizes graph-based signatures to predict a wide range of

pharmacokinetic and toxicity properties.[11][12] The chemical structure is represented as a
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graph, and structural signatures are used to train machine learning models on large datasets

of experimental data.

admetSAR: This tool offers a comprehensive suite of models for predicting the ADMET

properties of chemical compounds.[1][2][6][8][10] It leverages a large, curated database of

experimental data to build and validate its predictive QSAR models.

General Protocol for In Silico Property Prediction:

Input: The canonical SMILES string of 2-m-Tolyloxazole (Cc1cccc(c1)c2nc3ccccc3o2) is

submitted to the respective web server.

Computation: The platform's algorithms process the chemical structure to calculate a variety

of molecular descriptors.

Prediction: These descriptors are then used as input for the pre-trained QSAR models to

predict the physicochemical, ADME, and toxicity properties.

Output: The results are presented in a structured format, often including a confidence score

or probability for each prediction.

Visualizations
To better illustrate the workflows and logical relationships in in silico property prediction, the

following diagrams are provided.
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General workflow for in silico property prediction.
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Key ADMET properties predicted from molecular structure.

Conclusion
The in silico analysis of 2-m-Tolyloxazole provides valuable preliminary data for its potential as

a drug candidate. The predicted physicochemical properties suggest good oral bioavailability.

The ADME predictions indicate high intestinal absorption and blood-brain barrier permeability,

which could be advantageous for CNS-targeting agents. However, the predicted inhibition of

CYP2C9 and CYP3A4 warrants further experimental investigation to assess the risk of drug-
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drug interactions. The toxicological predictions are generally favorable, with no predicted

mutagenicity or hERG liability.

It is imperative to recognize that in silico predictions are not a substitute for experimental

validation. These computational results should be used to guide and prioritize experimental

studies. Further in vitro and in vivo testing is necessary to confirm the predicted properties and

to fully characterize the pharmacological and toxicological profile of 2-m-Tolyloxazole. This

integrated approach, combining computational and experimental methods, is essential for

accelerating the drug discovery process and increasing the likelihood of success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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